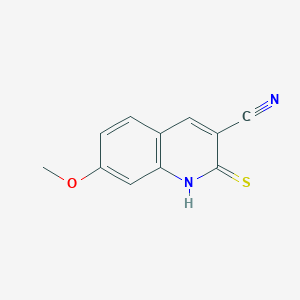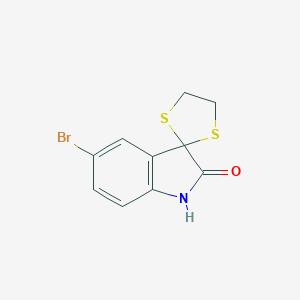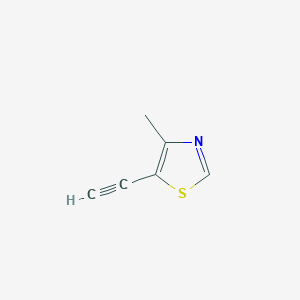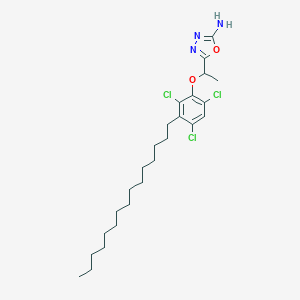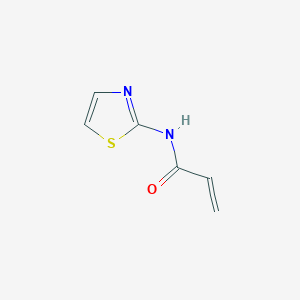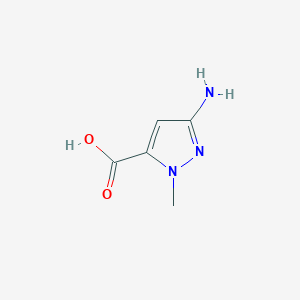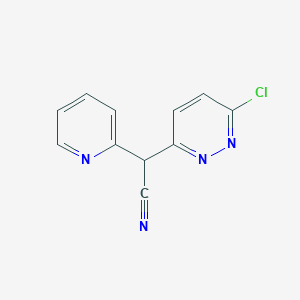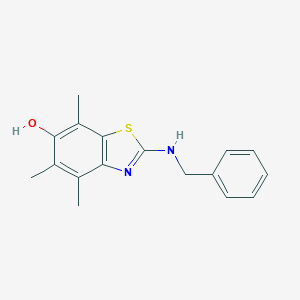
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL, also known as BMBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. BMBT belongs to the class of benzothiazole compounds and has been extensively studied for its unique properties and potential uses.
Wirkmechanismus
The mechanism of action of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Biochemische Und Physiologische Effekte
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to induce cell death and inhibit cell proliferation. In neuronal cells, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to protect against oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has some limitations, including its low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL, including:
1. Further exploration of its potential as a drug candidate for the treatment of various diseases.
2. Investigation of its potential as a fluorescent probe for imaging applications.
3. Development of new synthetic routes for the production of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL and its derivatives.
4. Study of the structure-activity relationship of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL and its analogs.
5. Investigation of the potential of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL as a catalyst for organic reactions.
In conclusion, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL is a promising compound that has gained significant attention in scientific research due to its potential applications in different fields. Its unique properties and potential uses make it an interesting subject for future study and development.
Synthesemethoden
The synthesis of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL involves the reaction of 2-aminobenzyl alcohol with 4,5,7-trimethyl-1,3-benzothiazol-6-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in a suitable solvent, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been studied for its potential applications in different fields of science. In the field of material science, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been used as a building block for the synthesis of new organic materials with unique optical and electronic properties. In the field of medicinal chemistry, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
120165-71-1 |
|---|---|
Produktname |
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL |
Molekularformel |
C17H18N2OS |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H18N2OS/c1-10-11(2)15(20)12(3)16-14(10)19-17(21-16)18-9-13-7-5-4-6-8-13/h4-8,20H,9H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
RTWBJTYVSNKGGC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=CC=C3)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=CC=C3)C)O)C |
Synonyme |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(phenylmethyl)amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)
